REACTION_CXSMILES
|
[O-2].[Zn+2:2].N.[CH2:4]([O:8][CH2:9][CH2:10][OH:11])[CH2:5][CH2:6][CH3:7]>[Cl-].C[N+](C)(CCCCCCCCCCCCCCCCCC)CCC[Si](OC)(OC)OC>[CH2:4]([O:8][CH2:9][CH2:10][OH:11])[CH2:5][CH2:6][CH3:7].[Zn:2] |f:0.1,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-2].[Zn+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)OCCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cl-].C[N+](CCC[Si](OC)(OC)OC)(CCCCCCCCCCCCCCCCCC)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was diluted with 15.0 g
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)OCCO
|
Name
|
|
Type
|
product
|
Smiles
|
[Zn]
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[O-2].[Zn+2:2].N.[CH2:4]([O:8][CH2:9][CH2:10][OH:11])[CH2:5][CH2:6][CH3:7]>[Cl-].C[N+](C)(CCCCCCCCCCCCCCCCCC)CCC[Si](OC)(OC)OC>[CH2:4]([O:8][CH2:9][CH2:10][OH:11])[CH2:5][CH2:6][CH3:7].[Zn:2] |f:0.1,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-2].[Zn+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)OCCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cl-].C[N+](CCC[Si](OC)(OC)OC)(CCCCCCCCCCCCCCCCCC)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was diluted with 15.0 g
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)OCCO
|
Name
|
|
Type
|
product
|
Smiles
|
[Zn]
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[O-2].[Zn+2:2].N.[CH2:4]([O:8][CH2:9][CH2:10][OH:11])[CH2:5][CH2:6][CH3:7]>[Cl-].C[N+](C)(CCCCCCCCCCCCCCCCCC)CCC[Si](OC)(OC)OC>[CH2:4]([O:8][CH2:9][CH2:10][OH:11])[CH2:5][CH2:6][CH3:7].[Zn:2] |f:0.1,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-2].[Zn+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)OCCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cl-].C[N+](CCC[Si](OC)(OC)OC)(CCCCCCCCCCCCCCCCCC)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was diluted with 15.0 g
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)OCCO
|
Name
|
|
Type
|
product
|
Smiles
|
[Zn]
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |